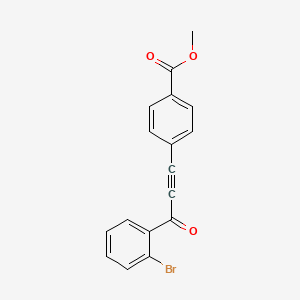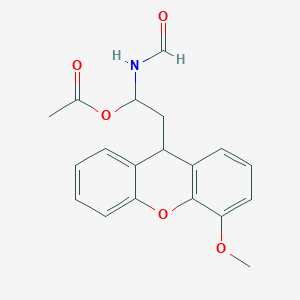
1-Formamido-2-(4-methoxy-9H-xanthen-9-YL)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate is a chemical compound that belongs to the xanthone derivatives family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a formamido group, a methoxy group, and an ethyl acetate moiety, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthone Core: The xanthone core can be synthesized using a mixture of polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Formamido Group: The formamido group can be introduced through formylation reactions using formic acid derivatives.
Addition of the Ethyl Acetate Moiety: The final step involves esterification reactions to attach the ethyl acetate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or alkylated derivatives.
科学的研究の応用
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate has several scientific research applications:
作用機序
The mechanism of action of 1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can enhance the translocation of Nrf2 (nuclear factor erythroid-derived 2-like 2), leading to the activation of antioxidant response elements and the reduction of oxidative stress.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
α-Mangostin: Known for its antioxidant and anti-inflammatory properties.
γ-Mangostin: Exhibits similar biological activities and is also derived from the xanthone scaffold.
Uniqueness
1-Formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives. Its formamido and ethyl acetate moieties provide additional sites for chemical modification, making it a versatile compound for further research and development .
特性
CAS番号 |
820210-82-0 |
|---|---|
分子式 |
C19H19NO5 |
分子量 |
341.4 g/mol |
IUPAC名 |
[1-formamido-2-(4-methoxy-9H-xanthen-9-yl)ethyl] acetate |
InChI |
InChI=1S/C19H19NO5/c1-12(22)24-18(20-11-21)10-15-13-6-3-4-8-16(13)25-19-14(15)7-5-9-17(19)23-2/h3-9,11,15,18H,10H2,1-2H3,(H,20,21) |
InChIキー |
RCIWJJHBNPBOME-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
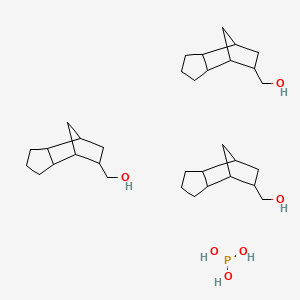
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)
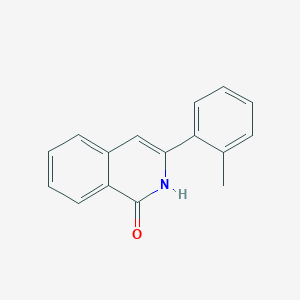
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
![[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)
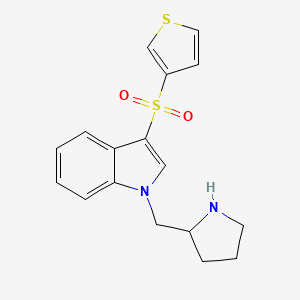
![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)
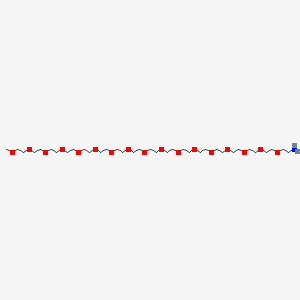
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)

